molecular formula C9H10N2O4 B1581447 p-Nitrophenylurethane CAS No. 2621-73-0

p-Nitrophenylurethane

Cat. No. B1581447
CAS RN: 2621-73-0
M. Wt: 210.19 g/mol
InChI Key: SBPHMRSYBPXBIP-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

4.22 g (0.02 mole) of ethyl N-(4-nitrophenyl)carbamate, 1.80 g (0.0167 mole) of 3-aminomethyl-pyridine and 3.18 g (0.0173 mole) of tributylamine are dissolved in 25 ml of dry toluene, and the mixture is boiled for 5 hours. The separated product is filtered off, washed twice with 10 ml of acetone, each, and dried. 4.33 g (85.1%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 222°-224° C. (the authentic sample melts at 223°-225° C.).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:15])OCC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:16][CH2:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1.C(N(CCCC)CCCC)CCC>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([NH:16][CH2:17][C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)=[O:15])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OCC)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
3.18 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The separated product is filtered off
WASH
Type
WASH
Details
washed twice with 10 ml of acetone
CUSTOM
Type
CUSTOM
Details
each, and dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.